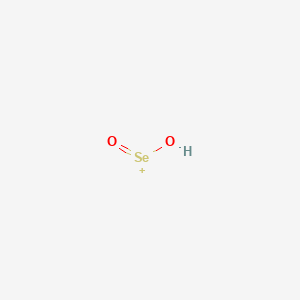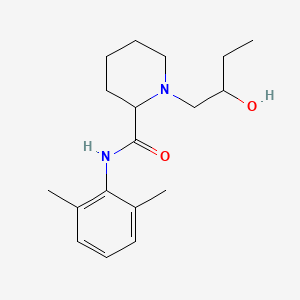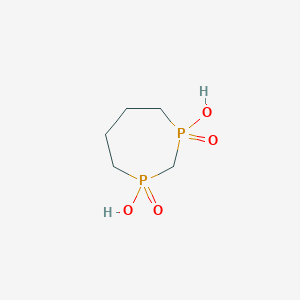
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is a unique organophosphorus compound characterized by its two phosphorus atoms each bonded to three oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione typically involves the reaction of phosphorus trichloride with a diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus trichloride. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of catalysts or specific reagents to facilitate the replacement of hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
Applications De Recherche Scientifique
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which may influence its biological activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indane-1,3-dione: A versatile building block used in numerous applications ranging from biosensing to electronics.
Isoindole-1,3-dione: Known for its biological and pharmaceutical applications.
Uniqueness
1,3-Dihydroxy-1lambda~5~,3lambda~5~-diphosphepane-1,3-dione is unique due to its specific structure involving two phosphorus atoms bonded to three oxygen atoms each. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
65617-68-7 |
|---|---|
Formule moléculaire |
C5H12O4P2 |
Poids moléculaire |
198.09 g/mol |
Nom IUPAC |
1,3-dihydroxy-1λ5,3λ5-diphosphepane 1,3-dioxide |
InChI |
InChI=1S/C5H12O4P2/c6-10(7)3-1-2-4-11(8,9)5-10/h1-5H2,(H,6,7)(H,8,9) |
Clé InChI |
CEYHZOSOKCITQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCP(=O)(CP(=O)(C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


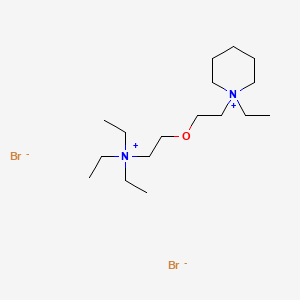

![5-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}naphthalene-1-sulfonyl chloride](/img/structure/B14489439.png)
![5-[(4-Nitrophenyl)methylidene]imidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14489442.png)
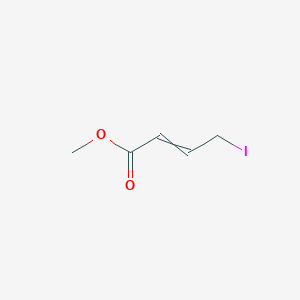
![4-[2-(4-Butylphenyl)ethenyl]benzonitrile](/img/structure/B14489462.png)
![9-(3-Chloro-3-methyl-2-oxobutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14489465.png)

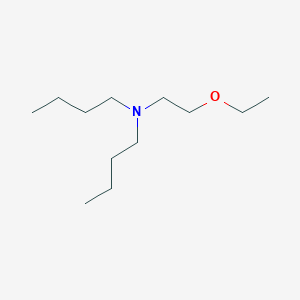

![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)

